2-Oxo-1,2-di(4-cyanophenyl)ethane
Description
2-Oxo-1,2-di(4-cyanophenyl)ethane is a bifunctional organic compound featuring a central ethane backbone substituted with two para-cyanophenyl groups and a ketone group at the C2 position. The para-cyanophenyl substituents confer distinct electronic and steric properties, making this compound a subject of interest in medicinal chemistry, particularly in the development of dual-acting enzyme inhibitors. Its structural motif—combining electron-withdrawing cyano groups and aromatic systems—enhances binding affinity to biological targets such as HIV-1 RNase H and integrase (IN), as demonstrated in recent studies .
Properties
CAS No. |
111883-54-6 |
|---|---|
Molecular Formula |
C16H10N2O |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-[2-(4-cyanophenyl)-2-oxoethyl]benzonitrile |
InChI |
InChI=1S/C16H10N2O/c17-10-13-3-1-12(2-4-13)9-16(19)15-7-5-14(11-18)6-8-15/h1-8H,9H2 |
InChI Key |
BODMSQVRHORRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The inhibitory activity and selectivity of 2-Oxo-1,2-di(4-cyanophenyl)ethane derivatives are highly dependent on the substitution pattern of the aromatic rings. Below is a comparative analysis of its analogs, focusing on substituent position (para vs. meta) and functional group effects.
Substitution Position: Para vs. Meta
Para-Substituted Analogs
- Compound 79 : A para-substituted benzene analog with dual RNase H/IN inhibition exhibited IC50 values of 1.77 µM (RNase H) and 1.18 µM (IN) , indicating balanced activity. The low IC50 ratio (RNase H/IN = 1.5) suggests comparable potency against both enzymes .
- Compound 83: Despite sharing the para-cyanophenyl substitution, this analog showed reduced efficacy compared to meta-substituted analogs (compounds 81 and 82), highlighting the role of additional structural features (e.g., pyrimidyl groups) in enhancing activity .
Meta-Substituted Analogs
- Compound 80: Replacing the para-cyanophenyl group with a meta-cyanophenyl resulted in reduced dual inhibitory activity, underscoring the importance of para-substitution for optimal binding .
- Compounds 81 and 82: Meta-substituted analogs bearing 5-pyrimidyl (81) or 3-cyanophenyl (82) moieties demonstrated superior efficacy compared to para-substituted compound 83.
Functional Group Effects
- Cyanophenyl vs. Pyrimidyl: While 4-cyanophenyl groups (as in compound 79) favor balanced dual inhibition, pyrimidyl substituents (compound 81) enhance RNase H selectivity. This trade-off suggests that electronic properties (e.g., polarity, hydrogen-bonding capacity) critically influence target engagement .
Table 1: Comparative Inhibitory Activity of Analogs
| Compound | Substituent Position | Functional Group | RNase H IC50 (µM) | IN IC50 (µM) | IC50 Ratio (RNase H/IN) |
|---|---|---|---|---|---|
| 79 | Para | 4-cyanophenyl | 1.77 | 1.18 | 1.5 |
| 80 | Meta | 3-cyanophenyl | Reduced activity | Reduced | N/A |
| 81 | Meta | 5-pyrimidyl | Data not reported | Data not reported | >1 (high selectivity) |
| 82 | Meta | 3-cyanophenyl | Data not reported | Data not reported | >1 (high selectivity) |
| 83 | Para | 4-cyanophenyl | Less effective | Less effective | N/A |
Key Research Findings
Para-Substitution Superiority: The para-cyanophenyl configuration in this compound analogs optimizes dual inhibition, whereas meta-substitution enhances selectivity but compromises balanced activity .
Role of Backbone Flexibility : The ethane backbone may contribute to conformational adaptability, enabling interactions with both RNase H and IN active sites. This contrasts with rigid backbones in other inhibitors, which limit dual-target efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
